molecular formula C25H21N3O2 B2876838 4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 338963-29-4

4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2876838
CAS No.: 338963-29-4
M. Wt: 395.462
InChI Key: JWSNKLYGUCHNQX-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound belonging to the pyrazolo[3,4-b]pyridin-6-one family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridin-6-one core with various phenyl and methoxyphenyl substituents

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-component reactions (MCRs). One common method includes the reaction of tryptamine with other reagents to form the polyheterocyclic analogue . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as tetrakis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

When compared to other pyrazolo[3,4-b]pyridin-6-one derivatives, 4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include other pyrazolo[3,4-b]pyridin-6-one derivatives with different substituents, such as 4-(3-methoxyphenyl)piperazin-1-yl and 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-30-20-14-12-17(13-15-20)21-16-22(29)26-25-23(21)24(18-8-4-2-5-9-18)27-28(25)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSNKLYGUCHNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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